1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[2-(2-methylpyrazol-3-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-13-8(2-5-11-13)3-6-14-7-4-9(10)12-14/h2,4-5,7H,3,6H2,1H3,(H2,10,12) |
InChI Key |
RTOMRHMZDQXDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The foundational step is the synthesis of methyl-substituted pyrazole rings. According to a reported method, 3-methyl-1H-pyrazol-5(4H)-one is prepared by reacting ethyl acetoacetate with hydrazine hydrate in ethanol, yielding the pyrazolone intermediate with high yield (~89%).
This intermediate can be further functionalized to introduce the aminoethyl side chain.
Introduction of the Aminoethyl Side Chain
The aminoethyl group attached to the pyrazole nitrogen is typically introduced via alkylation or substitution reactions. One approach involves reacting the pyrazole derivative with a haloalkylamine or protected aminoalkyl intermediate, followed by deprotection.
Cyclization and Condensation Using Lawesson's Reagent
Patents describe the use of Lawesson's reagent as a key reagent for cyclization and sulfurization steps in pyrazole derivative synthesis. For example, a process involves:
- Reacting an intermediate compound bearing a protected amino group with Lawesson's reagent in tetrahydrofuran (THF) at 40–60 °C.
- Using organic bases such as pyridine or triethylamine to facilitate the reaction.
- Subsequent neutralization, extraction, and concentration to isolate the desired cyclized product.
This method avoids the use of toxic solvents like pyridine when possible, improving industrial applicability.
Protection and Deprotection Steps
Protecting groups such as tert-butoxycarbonyl (Boc), benzyl carbonyl, or ethanoyl groups are employed to mask amino functionalities during multi-step synthesis. After key transformations, these groups are removed under acidic or catalytic hydrogenation conditions to yield the free amine.
For example, deprotection can be achieved by:
Purification and Isolation
Purification involves:
- Washing organic layers with aqueous sodium chloride or sodium bicarbonate solutions at controlled temperatures (50–55 °C).
- Concentration under reduced pressure at 50–110 °C.
- Cooling and crystallization steps, sometimes with addition of glacial acetic acid to precipitate the product.
- Filtration, washing with solvents such as toluene at low temperatures (0–5 °C), and drying under mild heat (40–45 °C) for extended periods (15–20 hours) to obtain pure crystalline compounds.
Summary Table of Preparation Steps
Research Findings and Industrial Considerations
- The use of Lawesson's reagent is preferred for efficient cyclization and sulfurization, providing better yields and purity compared to older methods using phosphorus oxychloride and pyridine, which are more toxic and less industrially friendly.
- Protection strategies are essential to prevent side reactions and allow selective functionalization of the pyrazole nitrogen atoms.
- The choice of solvents and washing agents impacts the purity and yield; aqueous sodium bicarbonate and sodium chloride washes help remove impurities effectively.
- Temperature control during concentration and crystallization steps is critical to ensure high-quality solid products.
- The process is scalable for industrial production, with environmental considerations such as avoiding toxic solvents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazines.
Scientific Research Applications
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, linker length, and heterocyclic components, which influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Hydrogen Bonding: The target compound’s 3-amine group acts as a hydrogen bond donor, a feature absent in analogs like 1-ethyl-1H-pyrazol-5-amine . This property enhances interactions with biological targets, such as enzyme active sites .
- Lipophilicity : Analogs with aromatic substituents (e.g., 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine ) exhibit higher logP values compared to the target compound, suggesting improved membrane permeability but reduced solubility.
- Molecular Weight : The target compound (MW 206.25) falls within the optimal range for drug-like molecules (200–500 Da), whereas simpler analogs (e.g., 1-ethyl-1H-pyrazol-5-amine, MW 111.15 ) may lack sufficient complexity for selective binding.
Biological Activity
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, with the CAS number 1703000-73-0, is structurally characterized by a pyrazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 191.23 g/mol. The compound features a pyrazole ring that is pivotal for its biological activity, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole moiety have been shown to exhibit significant antiproliferative effects on various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 12.3 |
| Breast Cancer | MDA-MB-231 | 10.5 |
| Colorectal Cancer | HCT116 | 8.9 |
| Liver Cancer | HepG2 | 7.4 |
These findings suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:
| Compound | COX Inhibition (%) |
|---|---|
| This compound | 65% (COX-2) |
| Celecoxib | 70% |
This inhibition suggests that the compound could be developed as a therapeutic agent for inflammatory diseases .
The mechanisms underlying the biological activities of pyrazole derivatives often involve:
- Inhibition of Kinases : Many pyrazole compounds act as inhibitors of specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, pyrazole derivatives can reduce the production of pro-inflammatory mediators.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical and clinical settings:
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of pyrazole derivatives on breast cancer cells (MDA-MB-231). The results demonstrated that treatment with these compounds resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives in a rodent model of arthritis. The administration of these compounds led to reduced swelling and pain, indicating their potential as therapeutic agents for inflammatory conditions .
Q & A
Q. What are the primary synthetic routes for 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine?
The synthesis typically involves alkylation of pyrazole precursors. A common method includes reacting 1-methylpyrazole derivatives with ethylenediamine analogs in the presence of catalysts (e.g., palladium-based) and polar aprotic solvents (e.g., DMF) to facilitate coupling . Multi-step protocols may also incorporate protective group strategies to minimize side reactions .
Q. Which analytical techniques are most effective for structural validation of this compound?
- X-ray crystallography : Refinement via SHELXL is recommended for resolving bond lengths and angles, particularly for verifying ethyl-linked pyrazole moieties .
- NMR spectroscopy : H and C NMR can confirm substitution patterns, with emphasis on amine proton signals (~5–6 ppm) and methyl group splitting .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy and purity assessment .
Q. How can researchers screen this compound for preliminary biological activity?
Conduct in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) relevant to pyrazole derivatives. Use dose-response curves to determine IC values. Parallel structure-activity relationship (SAR) studies comparing alkyl-substituted analogs can identify critical functional groups .
Q. What safety protocols are essential during synthesis and handling?
- Use fume hoods for reactions involving volatile solvents or amines.
- Wear PPE (gloves, lab coats) to avoid skin/eye contact, as pyrazole derivatives may exhibit acute toxicity (Category 4, H302) .
- Follow waste disposal guidelines for organic amines and halogenated byproducts .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step protocols?
- Solvent selection : Replace DMF with acetonitrile or THF to reduce side-product formation in alkylation steps .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .
- Catalyst tuning : Test Pd(OAc) vs. PdCl for coupling efficiency, monitoring via TLC or HPLC .
Q. What strategies resolve discrepancies in crystallographic data for this compound?
- Twinning refinement : Apply SHELXL’s TWIN command to address overlapping diffraction patterns in orthorhombic crystals .
- Hydrogen bonding analysis : Compare experimental H-bond networks with DFT-calculated models to validate amine group orientations .
Q. How does the ethyl linker between pyrazole rings influence biological activity?
- Flexibility vs. rigidity : Molecular dynamics simulations suggest the ethyl spacer enhances conformational adaptability, improving target binding compared to rigid analogs .
- SAR studies : Replace the ethyl group with propyl or cyclopropyl chains to assess steric effects on potency .
Q. What methods address inconsistent biological activity data across studies?
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, eliminating degradation products .
- Assay standardization : Control variables like pH, temperature, and solvent (DMSO vs. saline) to minimize false negatives .
Q. How can computational modeling enhance mechanistic understanding of this compound?
- Docking studies : Use AutoDock Vina to predict binding modes to kinase ATP pockets, focusing on hydrogen bonds with hinge regions .
- ADMET prediction : Employ SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. What are the challenges in scaling up synthesis for preclinical testing?
- Byproduct management : Optimize column chromatography or recrystallization to remove residual amines or dimerized products .
- Batch consistency : Implement in-line FTIR monitoring during alkylation to ensure reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
